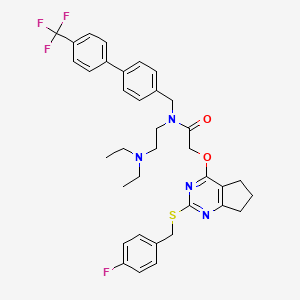
Darapladib-impurity
Übersicht
Beschreibung
Darapladib-impurity is the impurity of Darapladib . Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) .
Molecular Structure Analysis
The molecular structure of Darapladib, from which Darapladib-impurity originates, is complex. It has an empirical formula of C36H38F4N4O2S and a molecular weight of 666.77 .Physical And Chemical Properties Analysis
Darapladib, the parent compound of Darapladib-impurity, is a white to beige powder soluble in DMSO . Its exact physical and chemical properties, including those of its impurities, are not clearly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Cardiovascular Risk Biomarkers : Darapladib, a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, has been shown to significantly inhibit Lp-PLA2 activity in patients with stable CHD or CHD risk equivalent. It also demonstrates potential in reducing inflammatory burden as indicated by changes in interleukin (IL)-6 and high-sensitivity C-reactive protein (hs-CRP) levels (Mohler et al., 2008).
Plaque Composition in Coronary Arteries : In patients with coronary artery disease, Darapladib was found to halt the progression of necrotic core in coronary arteries over a 12-month period. This suggests that Darapladib could play a role in stabilizing atherosclerotic plaques, thereby potentially reducing the risk of cardiac events (Serruys et al., 2008).
Impact on Atherosclerotic Plaque Development : Darapladib has shown efficacy in reducing the development of advanced coronary atherosclerosis in animal models, such as diabetic and hypercholesterolemic swine. It inhibits both plasma and lesion Lp-PLA2 activity and reduces lesion lysophosphatidylcholine content, demonstrating an anti-inflammatory action (Wilensky et al., 2008).
Effect on Carotid Plaque : Darapladib has been shown to reduce lipoprotein-associated phospholipase A2 activity in both plasma and plaque in patients undergoing carotid endarterectomy. This reduction was robust and dose-dependent, indicating a potential benefit in reducing plaque inflammation (Johnson et al., 2014).
Genetic Analysis of Efficacy : Genetic analysis in large clinical trials did not find any significant associations between genetic variants influencing Lp-PLA2 activity and drug response endpoints. This suggests that the effectiveness of Darapladib may not be significantly influenced by genetic factors related to Lp-PLA2 activity (Yeo et al., 2017).
Pharmacokinetics and Safety : Studies have detailed the pharmacokinetics, metabolism, and safety of Darapladib, indicating its absorption, distribution, and excretion patterns in humans. This research is crucial for understanding how the drug functions within the body and its potential side effects (Dave et al., 2014).
Potential in Diabetic Macular Edema : Darapladib has been explored for its potential in reducing edema and improving vision in center-involved diabetic macular edema (DME). The results indicated modest improvements, suggesting a new avenue for the treatment of DME (Staurenghi et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIVYXNVITYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darapladib-impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



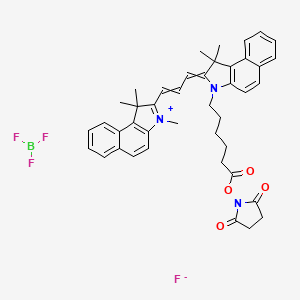
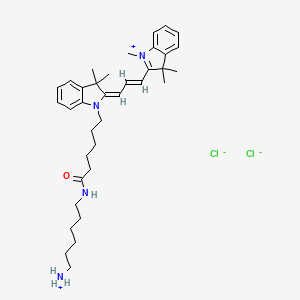

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)
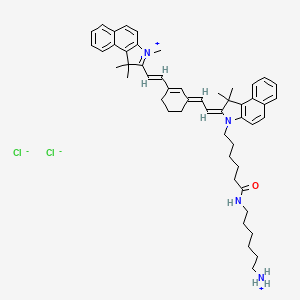
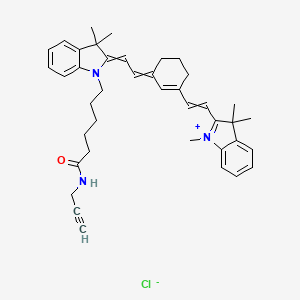
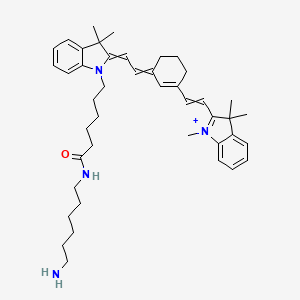

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)